molecular formula C4H10ClF3NOP B2529718 1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride CAS No. 2470435-99-3

1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride

Cat. No. B2529718
CAS RN: 2470435-99-3
M. Wt: 211.55
InChI Key: LFXQIGHAQNKQQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds and phosphorus-containing compounds involves several steps, including nucleophilic substitution reactions, catalytic reductions, and coupling reactions. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods could potentially be adapted for the synthesis of "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been investigated using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of dimethyltrifluorophosphorane and trimethyldifluorophosphorane were analyzed, revealing a trigonal bipyramidal framework . These findings provide insights into the possible geometry and electronic structure of "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride."

Chemical Reactions Analysis

The reactivity of fluorinated and phosphorus-containing compounds can be quite diverse. For instance, spontaneous trifluoroacetylation was observed in a pyrrole derivative , and 1,1-bis(dimethylamino)-2,2,2-trifluoroethane was used as a synthetic building block for condensation reactions . These studies suggest that "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride" may also participate in various chemical reactions, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides and related compounds have been extensively studied. These materials often exhibit low moisture absorption, low dielectric constants, and excellent thermal stability . The synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds has been reported, with moderate sensitivity to air . These properties are relevant when considering the potential applications of "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride" in various fields, such as electronics or materials science.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

An orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, was developed, demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This compound's solubility and efficacy in water highlight its potential for clinical use (Harrison et al., 2001).

Advanced Material Synthesis

Research into color lightness and highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar units has shown significant advancements. The development of new monomers and the synthesis of polymers with excellent solubility and thermal properties underscore the potential for creating advanced materials with specific applications in electronics and coatings (Liaw et al., 2006).

Synthetic Methodologies

Significant strides have been made in synthetic chemistry, such as the direct synthesis of hydroxamates from carboxylic acids using novel thiouronium salts, showcasing efficient methodologies for producing Weinreb amides and N-methoxy or N-benzoxyamides. These advancements indicate the importance of innovative synthetic routes in pharmaceutical and organic chemistry (Bailén et al., 2001).

Enantiomeric Separation

The separation of enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, particularly for compounds with complex structures, highlights the precision achievable in modern chromatographic techniques. This research contributes to our understanding of chiral discrimination and the development of more efficient separation processes (Bereznitski et al., 2002).

Phosphorus-Containing Compounds Synthesis

The synthesis of dimethylphosphinyl-substituted α-amino(aryl)methylphosphonic acids and their esters, exploring compounds with different phosphorus-containing groups, illustrates the diversity in chemical synthesis and the exploration of compounds with potential biological activity (Zagraniarsky et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3NOP.ClH/c1-10(2,9)3(8)4(5,6)7;/h3H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXQIGHAQNKQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF3NOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride

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